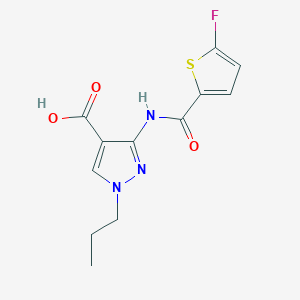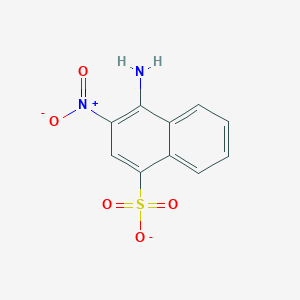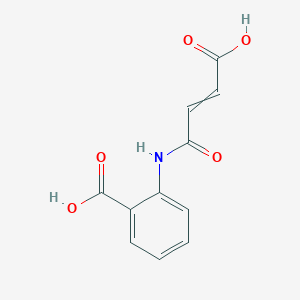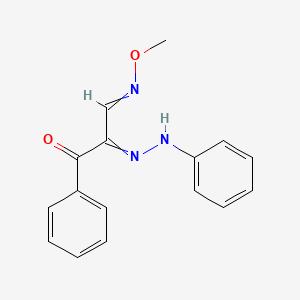
Dichlorotitanium; ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorotitanium; ethanol is a compound that combines titanium, chlorine, and ethanol
準備方法
Synthetic Routes and Reaction Conditions
Dichlorotitanium; ethanol can be synthesized through various methods. One common approach involves the reaction of titanium tetrachloride with ethanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:
TiCl4+2C2H5OH→TiCl2(OEt)2+2HCl
This reaction requires careful handling of reagents and control of temperature and pressure to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.
化学反応の分析
Types of Reactions
Dichlorotitanium; ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: Reduction reactions can convert this compound into lower oxidation state titanium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce various titanium alkoxides.
科学的研究の応用
Dichlorotitanium; ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: The compound’s unique properties make it useful in studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential in drug delivery and therapeutic applications.
Industry: This compound is used in the production of advanced materials, coatings, and polymers
作用機序
The mechanism of action of dichlorotitanium; ethanol involves its interaction with molecular targets and pathways. The compound can bind to various ligands and undergo redox reactions, influencing the behavior of other molecules. Its effects are mediated through changes in oxidation states and coordination chemistry, impacting processes such as catalysis and material synthesis .
類似化合物との比較
Similar Compounds
Titanocene dichloride: Another titanium-based compound with similar reactivity and applications.
Zirconocene dichloride: A zirconium analog with comparable chemical properties.
Hafnocene dichloride: A hafnium analog used in similar contexts.
Uniqueness
Dichlorotitanium; ethanol is unique due to its specific combination of titanium, chlorine, and ethanol, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
42855-39-0 |
|---|---|
分子式 |
C2H6Cl2OTi |
分子量 |
164.84 g/mol |
IUPAC名 |
dichlorotitanium;ethanol |
InChI |
InChI=1S/C2H6O.2ClH.Ti/c1-2-3;;;/h3H,2H2,1H3;2*1H;/q;;;+2/p-2 |
InChIキー |
SZHZJPYNAORVRP-UHFFFAOYSA-L |
正規SMILES |
CCO.Cl[Ti]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[2-cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoate](/img/structure/B11726724.png)




![5-[(2-Hydroxyphenyl)methylidene]-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B11726754.png)
![(E)-N-[1-(Benzenesulfonyl)propan-2-ylidene]hydroxylamine](/img/structure/B11726770.png)
![1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-](/img/structure/B11726772.png)
![2-[(E)-[(2-Hydroxynaphthalen-1-YL)methylidene]amino]pyridin-3-OL](/img/structure/B11726782.png)

![3-(3-chloro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B11726792.png)

![2-{2-[(Hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B11726810.png)

